2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an oxane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring using halogenating agents such as chlorine and fluorine gas or their derivatives.
Formation of Oxane Ring: Cyclization reactions to form the oxane ring, often involving the use of catalysts and specific reaction conditions to ensure the correct ring size and substitution pattern.
Amidation: Coupling of the oxane ring with an amino acid derivative to form the amide bond.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(oxane-4-carbonylamino)acetic acid: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
2-(3-Fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid: Lacks the chloro substituent, leading to different chemical and biological properties.
2-(4-Chloro-3-fluorophenyl)-2-(pyrrolidine-4-carbonylamino)acetic acid: Contains a pyrrolidine ring instead of an oxane ring, which can influence its chemical behavior and applications.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the oxane ring and carboxylic acid group, makes 2-(4-Chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid unique
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-(oxane-4-carbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c15-10-2-1-9(7-11(10)16)12(14(19)20)17-13(18)8-3-5-21-6-4-8/h1-2,7-8,12H,3-6H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCYFIIVBZYZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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